
1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone)
Übersicht
Beschreibung
UNC1079 ist ein selektiver Inhibitor der L3MBTL3-Domäne, die Teil der Familie der malignen Hirntumor (MBT)-Chromatin-interagierenden Transkriptionsrepressoren ist . Es handelt sich um ein Piperidin-Analogon von UNC1021, das jedoch eine deutlich geringere Potenz aufweist . Diese Verbindung wird hauptsächlich als Negativkontrolle in zellulären Studien verwendet .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von UNC1079 beinhaltet die Reaktion von 1,4-Phenylenbis(1,4’-bipiperidin-1’-yl-methanon) mit geeigneten Reagenzien unter kontrollierten Bedingungen . Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden in der Regel nicht in öffentlichen Datenbanken veröffentlicht .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für UNC1079 sind nicht umfassend dokumentiert.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of UNC1079 involves the reaction of 1,4-phenylene bis(1,4’-bipiperidin-1’-yl-methanone) with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are proprietary and typically not disclosed in public databases .
Industrial Production Methods: Industrial production methods for UNC1079 are not widely documented.
Analyse Chemischer Reaktionen
Arten von Reaktionen: UNC1079 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur hauptsächlich Substitutionsreaktionen . Es unterliegt unter Standardlaborbedingungen typischerweise nicht Oxidations- oder Reduktionsreaktionen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von UNC1079 verwendet werden, umfassen Dimethylsulfoxid (DMSO) zur Solubilisierung und verschiedene organische Lösungsmittel zur Reinigung . Die Verbindung ist unter Standardlaborbedingungen stabil und erfordert keine besondere Handhabung .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus Reaktionen mit UNC1079 gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung, die durch Substitutionsreaktionen modifiziert wurden .
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone) has garnered attention for its interaction with neurotransmitter systems, particularly dopamine and serotonin pathways. Its structural characteristics suggest potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia.
Key Findings:
- Dopamine Receptor Modulation : Preliminary studies indicate that UNC1079 may modulate dopamine receptor activity, which is crucial for addressing conditions associated with dopaminergic dysfunctions .
- Neuroprotective Effects : Research suggests potential neuroprotective effects against oxidative stress and excitotoxicity, common pathways involved in neurodegeneration.
Epigenetics
UNC1079 has been identified as a selective inhibitor of the L3MBTL3 domain, part of the malignant brain tumor family of chromatin-interacting transcriptional repressors. This role positions it as a significant player in the field of epigenetics.
Mechanism of Action:
- Targeting L3MBTL3 Domain : UNC1079 influences the proteasomal degradation of methylated proteins, impacting gene expression and cellular processes associated with cancer progression.
Case Study 1: Neuroprotective Properties
In a study exploring the neuroprotective effects of UNC1079 on neuronal cells subjected to oxidative stress, results indicated a significant reduction in cell death compared to control groups. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Inhibition of L3MBTL3 Domain
Another study focused on the inhibition of the L3MBTL3 domain by UNC1079 demonstrated its effectiveness in altering gene expression patterns associated with tumor growth. The findings suggest that this compound could be pivotal in developing targeted therapies for specific cancer types.
Wirkmechanismus
UNC1079 exerts its effects by binding to the L3MBTL3 domain, thereby inhibiting its interaction with methyllysine-containing peptides . This inhibition disrupts the chromatin-binding function of L3MBTL3, affecting transcriptional repression and other chromatin-related processes . The compound’s low affinity for the L3MBTL3 domain makes it a useful negative control in studies involving more potent inhibitors .
Vergleich Mit ähnlichen Verbindungen
UNC1079 ist UNC1021 strukturell ähnlich, aber deutlich weniger potent . Andere ähnliche Verbindungen umfassen UNC1215, ein hochpotenter Inhibitor der L3MBTL3-Domäne . Die Hauptmerkmale von UNC1079 liegen in seiner Verwendung als Negativkontrolle, die einen Maßstab für die Bewertung der Wirksamkeit anderer Inhibitoren bietet .
Liste ähnlicher Verbindungen:- UNC1021
- UNC1215
- FKBP12 PROTAC dTAG-7
- BRD4-IN-4
- Inobrodib
Biologische Aktivität
1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone), a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, underpinned by data from various research findings.
Chemical Structure and Properties
- IUPAC Name : 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone)
- Molecular Formula : C28H42N4O2
- Molecular Weight : 454.67 g/mol
The compound features a biphenyl structure connected by methanone linkages to bipiperidine moieties, which may contribute to its biological activity.
The biological activity of 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone) is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in neurodegenerative diseases like Alzheimer's. The inhibitory potency against AChE was reported to be μM .
- Cellular Signaling Modulation : It may modulate signaling pathways by interacting with cellular receptors or transcription factors, enhancing cellular responses to stress or damage .
Biological Activity
The compound exhibits a variety of biological activities, including:
- Antioxidant Activity : It has been demonstrated to enhance the expression of genes involved in detoxification and redox homeostasis through the activation of the Nrf2 pathway .
- Anticancer Properties : In vitro studies indicate that it can induce apoptosis in cancer cell lines, with a notable increase in cytotoxicity observed at higher concentrations. For example, compounds derived from similar structures showed a dose-dependent increase in cell death in DLBCL cell lines .
Case Studies
Several studies have highlighted the efficacy and safety profile of 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone):
- Neuroprotective Effects : A study evaluated its neuroprotective effects in mouse models of neurodegeneration. The compound significantly reduced neuronal death and improved cognitive function compared to controls .
- Antitumor Activity : In a study assessing antitumor activity against various cancer cell lines (e.g., HBL-1 and Karpas-422), it was found that the compound exhibited promising results with values indicating effective inhibition of tumor growth .
- In Vitro Studies on Enzyme Inhibition : Research demonstrated that at concentrations as low as 10 μM, the compound could induce significant increases in NQO1 enzyme activity, showcasing its potential as a therapeutic agent for oxidative stress-related conditions .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O2/c33-27(31-19-11-25(12-20-31)29-15-3-1-4-16-29)23-7-9-24(10-8-23)28(34)32-21-13-26(14-22-32)30-17-5-2-6-18-30/h7-10,25-26H,1-6,11-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUMUCTZMMLNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.